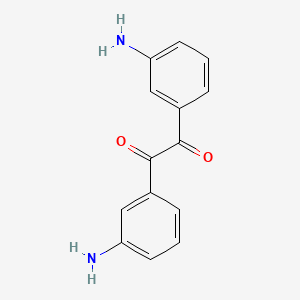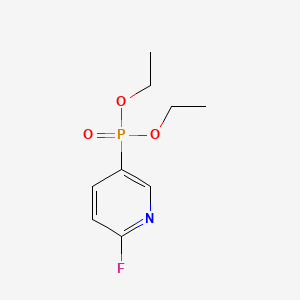
2,4-Dioxopiperidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxopiperidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its versatile chemical properties and its role as an intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxopiperidine-3-carbonitrile typically involves a multi-step process. One common method is the Knoevenagel condensation of cyanoacetic acid with aldehydes, followed by the addition of another molecule of cyanoacetic acid. This is followed by the Achmatowicz reaction and subsequent decarboxylation . The reaction is usually carried out in toluene at reflux temperature, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for higher yields and efficiency. The use of environmentally friendly conditions and catalysts is often emphasized to reduce waste and improve sustainability .
化学反应分析
Types of Reactions: 2,4-Dioxopiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
2,4-Dioxopiperidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the development of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2,4-Dioxopiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the structure of the target molecule .
相似化合物的比较
3-Cyanopiperidin-2,6-dione: This compound is structurally similar and shares some synthetic routes and applications.
Thiazolidine-2,4-dione: Another related compound with significant biological activity.
Uniqueness: 2,4-Dioxopiperidine-3-carbonitrile is unique due to its specific chemical structure, which allows for a wide range of chemical modifications and applications. Its versatility in synthetic chemistry and its role as an intermediate in the production of various biologically active compounds make it a valuable compound in both research and industry .
属性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC 名称 |
2,4-dioxopiperidine-3-carbonitrile |
InChI |
InChI=1S/C6H6N2O2/c7-3-4-5(9)1-2-8-6(4)10/h4H,1-2H2,(H,8,10) |
InChI 键 |
AGXBRKYDTJNFIQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C(C1=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)

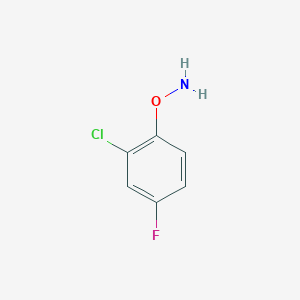

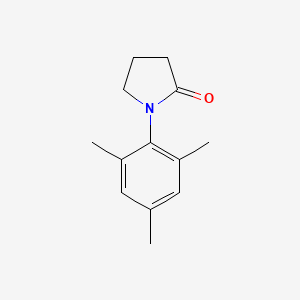
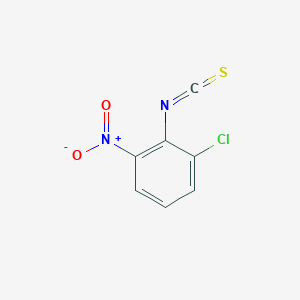
![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)
![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)
![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)

